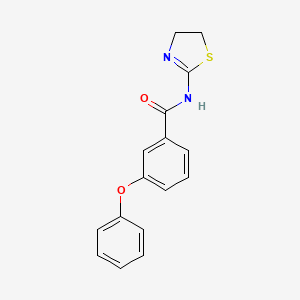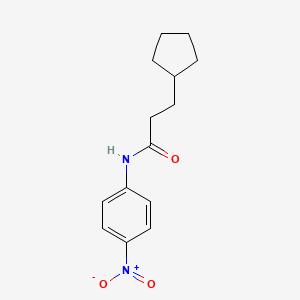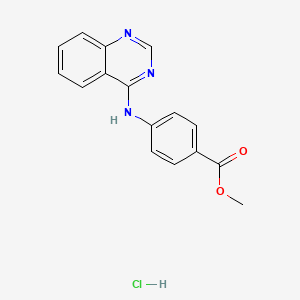
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-phenyl-N-thiocarbamoyl-β-alanine” was used as a starting material to synthesize “3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid” using the Hantzsch method . Another method involved the reaction of “2-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-(6H)-one” with primary and secondary amines to form "N1-substituted N2-(4,5-dihydro-1,3-thiazol-2-il)glycineamides" .作用機序
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One advantage of using N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide in lab experiments is its diverse biological activities, which make it a potential therapeutic agent for various diseases. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetics for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic properties that have been studied in various scientific research studies. Its diverse biological activities make it a potential therapeutic agent for various diseases. However, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics for clinical use.
合成法
The synthesis method of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide involves the condensation of 2-aminothiophenol and 3-phenoxybenzoyl chloride in the presence of a base. The reaction yields this compound as a yellow solid with a melting point of 210-212°C.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(18-16-17-9-10-21-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKRALYJZOJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-methylbenzyl)-3-piperidinol](/img/structure/B4944134.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)

![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)



![N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B4944206.png)
![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
